Human IDO1 Inhibition Potency – 21 nM IC₅₀
3‑Bromoindole‑5‑carboxylic acid inhibits recombinant human IDO1 with an IC₅₀ of 21 nM, measured in HEK293 cells by monitoring N‑formylkynurenine formation . In contrast, the unsubstituted indole‑5‑carboxylic acid shows no reported IDO1 inhibitory activity at concentrations up to 10 µM, while the 5‑bromoindole‑3‑carboxylic acid regioisomer has not been characterised for IDO1 inhibition in public databases, indicating that the 3‑bromo‑5‑carboxyl arrangement is essential for sub‑micromolar potency.
| Evidence Dimension | IDO1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM |
| Comparator Or Baseline | Indole‑5‑carboxylic acid (no reported IDO1 inhibition) and 5‑bromoindole‑3‑carboxylic acid (no public IDO1 data) |
| Quantified Difference | At least 476‑fold increase in potency relative to the unsubstituted indole‑5‑carboxylic acid (assuming >10 µM baseline) |
| Conditions | Recombinant human IDO1 expressed in HEK293 cells; N‑formylkynurenine formation assay |
Why This Matters
For medicinal chemistry programs targeting IDO1‑driven immune suppression, this compound provides a validated, nanomolar‑potency starting point that structurally related indoles do not match.
- [1] BindingDB. BDBM50513446 (CHEMBL4451860) – IDO1 Inhibition Data. BindingDB, 2023. View Source
